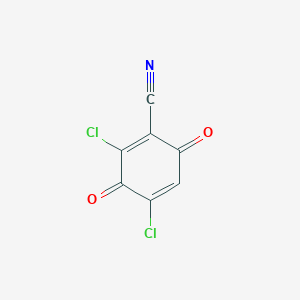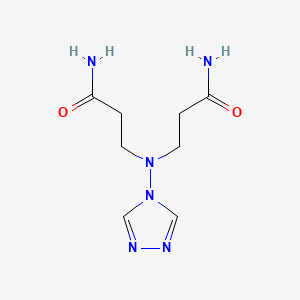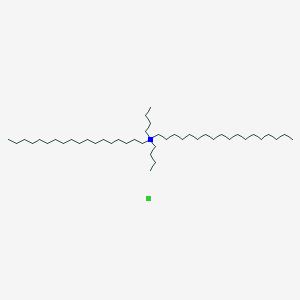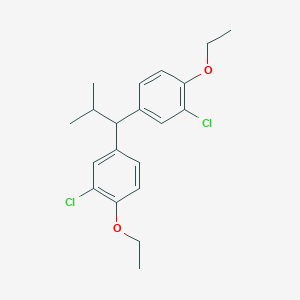
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is a chemical compound known for its unique structure and reactivity It is a derivative of cyclohexa-1,4-diene and contains two chlorine atoms, two oxo groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile typically involves the chlorination of 3,6-dioxocyclohexa-1,4-diene-1-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions. Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxocyclohexa-1,4-diene derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile exerts its effects involves its ability to participate in various chemical reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and nitrile groups
Properties
CAS No. |
141704-41-8 |
|---|---|
Molecular Formula |
C7HCl2NO2 |
Molecular Weight |
201.99 g/mol |
IUPAC Name |
2,4-dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7HCl2NO2/c8-4-1-5(11)3(2-10)6(9)7(4)12/h1H |
InChI Key |
NNGITUHFLCZEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(C1=O)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)


![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)

![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)



![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)

